![molecular formula C21H26N4O3 B5646578 5-acetyl-1'-[(benzyloxy)acetyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5646578.png)
5-acetyl-1'-[(benzyloxy)acetyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]
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Overview
Description
The compound belongs to a class of chemicals known for their complex molecular structures that incorporate multiple functional groups and cyclic components, such as imidazopyridine and piperidine rings. These structures are of interest due to their potential pharmacological activities and chemical properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that build the complex structure piece by piece. For example, a series of tropane-3-spiro-4'(5')-imidazolines were synthesized and studied, demonstrating the complexity involved in constructing such molecules (Whelan et al., 1995). Additionally, novel series of benzo[4,5]imidazo[1,2-a]pyridine derivatives have been synthesized, highlighting the diversity of synthetic approaches available for related compounds (Goli-Garmroodi et al., 2015).
Molecular Structure Analysis
Structural and conformational analyses of related compounds have been performed using techniques such as NMR spectroscopy and X-ray diffraction. These studies reveal the preferred conformations of these molecules in solution and solid states, contributing to our understanding of their chemical behavior and interaction potentials (Whelan et al., 1995).
Chemical Reactions and Properties
Chemical reactions involving the compound and its derivatives can include transformations such as amination, acetylation, and cyclization. These reactions not only modify the compound's functional groups but also influence its chemical and pharmacological properties. The electrochemical reactions for related compounds offer insights into the conditions and yields of such transformations (Shestopalov et al., 2002).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystal structures, are crucial for understanding their behavior in different environments. These properties are typically influenced by the compound's molecular structure and functional groups.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interaction with other molecules, are essential for predicting the compound's behavior in chemical reactions and biological systems. The study of related compounds has provided valuable information on their potential as ligands for biological receptors and their use in medicinal chemistry (Whelan et al., 1995).
properties
IUPAC Name |
1-(5-acetylspiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl)-2-phenylmethoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-16(26)25-10-7-18-20(23-15-22-18)21(25)8-11-24(12-9-21)19(27)14-28-13-17-5-3-2-4-6-17/h2-6,15H,7-14H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMZZYDVPPDWNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C13CCN(CC3)C(=O)COCC4=CC=CC=C4)N=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-1'-[(benzyloxy)acetyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] |
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